molecular formula C20H20F3N5O3S B11284654 N-[4-({4-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide CAS No. 959509-82-1

N-[4-({4-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B11284654
CAS No.: 959509-82-1
M. Wt: 467.5 g/mol
InChI Key: BMCKGCUXXHYDAO-UHFFFAOYSA-N
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Description

N-[4-({4-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, an imidazo[4,5-b]pyridine core, and a piperidine ring, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the trifluoromethyl group. The piperidine ring is then attached through a series of nucleophilic substitution reactions. Finally, the sulfonyl and acetamide groups are introduced under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[4-({4-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[4-({4-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and imidazo[4,5-b]pyridine core play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({4-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide stands out due to its trifluoromethyl group and imidazo[4,5-b]pyridine core, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

959509-82-1

Molecular Formula

C20H20F3N5O3S

Molecular Weight

467.5 g/mol

IUPAC Name

N-[4-[4-[2-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]piperidin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C20H20F3N5O3S/c1-13(29)25-14-4-6-16(7-5-14)32(30,31)27-11-8-15(9-12-27)28-18-17(3-2-10-24-18)26-19(28)20(21,22)23/h2-7,10,15H,8-9,11-12H2,1H3,(H,25,29)

InChI Key

BMCKGCUXXHYDAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C4=C(C=CC=N4)N=C3C(F)(F)F

Origin of Product

United States

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